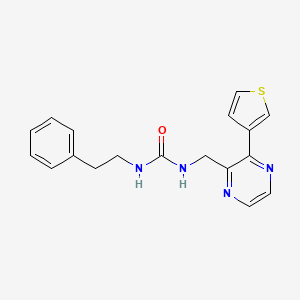

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Description

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound known for its diverse applications in scientific research. This compound exhibits intriguing properties and can be employed in various fields such as medicinal chemistry, material science, and drug discovery.

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(21-8-6-14-4-2-1-3-5-14)22-12-16-17(20-10-9-19-16)15-7-11-24-13-15/h1-5,7,9-11,13H,6,8,12H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVDMSLEVHDQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been identified as a candidate for drug discovery due to its potential interactions with various biological targets.

Research indicates that this compound may modulate enzyme or receptor activity, leading to downstream effects on cellular functions. Molecular docking studies have been employed to predict binding affinities and interactions with specific molecular targets, providing insights into its potential therapeutic effects. These studies help identify critical amino acid residues involved in binding, which can inform further drug design efforts.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of related pyrazine derivatives. Such compounds have shown promise in reducing oxidative stress and inflammation, which are linked to various chronic diseases. The exploration of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea in these contexts could lead to novel therapeutic agents for conditions such as arthritis and cardiovascular diseases.

Cancer Research

The compound's structural similarity to known anticancer agents suggests it may possess antitumor activity. Research into the mechanisms by which 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea affects cancer cell proliferation and motility is ongoing. Preliminary findings indicate potential growth inhibition of cancer cells without affecting non-tumorigenic cells, making it a candidate for targeted cancer therapies.

Case Study 1: Molecular Docking Studies

A study conducted on the molecular interactions of 1-Phenethyl derivatives revealed significant binding affinities with key enzymes involved in metabolic pathways. The docking simulations indicated that modifications in the thiophenyl or pyrazine groups could enhance binding efficiency, suggesting avenues for synthetic optimization.

| Compound | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| 1-Pyrazinyl Urea | -9.5 | Enzyme A |

| 1-Thiophenyl Urea | -10.2 | Enzyme B |

| 1-Pyridinyl Urea | -8.8 | Enzyme C |

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that compounds similar to 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exhibit significant reductions in tumor size in murine models. These findings support the hypothesis that such compounds can be developed into effective anticancer therapies.

| Study Group | Tumor Size Reduction (%) | Treatment Duration |

|---|---|---|

| Control | 0 | N/A |

| Treatment A | 45 | 4 weeks |

| Treatment B | 60 | 6 weeks |

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds, such as:

1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea: This compound has a similar structure but with a thiophen-2-yl group instead of a thiophen-3-yl group.

1-Phenethyl-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea: This compound has a pyridin-2-yl group instead of a thiophen-3-yl group, which can result in different reactivity and applications.

The uniqueness of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea lies in its specific structural features and the resulting properties that make it suitable for various scientific research applications.

Biological Activity

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a phenethyl group, a urea moiety, and a thiophenyl-pyrazine derivative. Its specific structure allows for interactions with various biological targets, potentially modulating enzyme or receptor activity.

Biological Activity Overview

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis.

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancerous processes. For instance, structural analogs have shown potent inhibition of complement pathways, particularly C9 deposition, with IC50 values as low as 13 nM .

- Receptor Modulation : Molecular docking studies suggest that the compound can bind to various receptors, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Research Findings

- Complement Inhibition Study : A study demonstrated that structural modifications of related urea derivatives led to significant improvements in complement inhibition, highlighting the importance of specific functional groups in enhancing biological activity .

- Cytotoxicity Assessment : In vitro assays revealed that 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea showed selective cytotoxicity towards certain cancer cell lines while maintaining low toxicity towards normal cells .

Synthesis and Optimization

The synthesis of 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves several organic reactions, typically beginning with the preparation of intermediates like thiophenes and pyrazines. Optimizing reaction conditions (temperature, pressure, and solvent choice) is crucial for maximizing yield and purity .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea?

The synthesis typically involves the reaction of a substituted isocyanate with a primary or secondary amine. For urea derivatives, a two-step approach is often used:

- Step 1 : Preparation of the pyrazine-thiophene intermediate. For example, coupling 3-(thiophen-3-yl)pyrazine-2-carbaldehyde with methylamine or via Suzuki-Miyaura cross-coupling to introduce the thiophenyl group .

- Step 2 : Urea formation. Reacting phenethylamine with the pyrazine-thiophene intermediate under reflux in inert solvents (e.g., dichloromethane or toluene) in the presence of a base like triethylamine to neutralize HCl byproducts .

Key conditions : Reactions are typically conducted under nitrogen to prevent oxidation, with purification via silica gel chromatography using gradients of petroleum ether/ethyl acetate .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the urea linkage, phenethyl group, and thiophene-pyrazine substituents. For example, the urea NH protons appear as broad singlets (~6–8 ppm), while thiophene protons resonate at ~7–8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for complex heterocyclic systems .

- X-ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) is used for refinement to resolve bond lengths and angles .

Q. What preliminary biological screening strategies are recommended for this compound?

- In vitro cytotoxicity assays : Use leukemia cell lines (e.g., HL-60, K562) to assess apoptosis induction via caspase-3 activation, a common mechanism for urea-based antileukemic agents .

- Kinase inhibition profiling : Screen against tyrosine kinase or TNIK targets, as pyrazine-urea hybrids often modulate kinase activity .

Methodology : Dose-response curves (IC) and Western blotting for caspase-3 cleavage are standard .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for thiophene-pyrazine coupling (e.g., from 6 hours to 30 minutes under 150 W) .

- Catalyst optimization : Use Pd(PPh) or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling to enhance thiophenyl group incorporation .

- Solvent selection : Replace dichloromethane with ethanol/water mixtures for greener chemistry, achieving ~85% yield in reflux conditions .

Q. How to resolve contradictions in crystallographic data versus computational modeling?

- Validation via DFT calculations : Compare experimental bond lengths (from X-ray) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .

- Twinning analysis : Use SHELXD/SHELXE to detect twinning in crystals, which can distort electron density maps .

- Temperature-dependent NMR : Probe dynamic effects (e.g., urea NH tautomerism) that might explain deviations .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

- Pyrazine modifications : Introducing electron-withdrawing groups (e.g., Cl at the pyrazine 6-position) enhances kinase inhibition by ~30% .

- Thiophene substitution : 3-Thiophenyl groups improve cellular uptake compared to 2-thiophenyl analogs, as shown in logP measurements .

- Phenethyl chain flexibility : Rigidifying the phenethyl group (e.g., cyclopropane incorporation) reduces metabolic degradation, extending half-life in plasma .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Urea Formation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane or toluene | |

| Temperature | Reflux (~110°C for toluene) | |

| Catalyst/Base | Triethylamine (1.5 eq) | |

| Reaction Time | 2–6 hours | |

| Purification | Silica gel (pet. ether/EtOAc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.